Cas no 57186-25-1 (Paxilline)

Paxilline structure
Productnaam:Paxilline
Paxilline Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-,(2R,4bS,6aS,12bS,12cR,14aS)-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14...
- Paxilline
- PAXILLINE FROM PENICILLIUM PAXILLI
- Paxilline solution
- Paxilline,(2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-o
- DPNI-caged-GABA
- PAXILINE
- Paxilline 1
- PAXILLINE,PENICILLIUM PAXILLI
- (+)-Paxilline
- Paxicillin
- Paxillin
- GTPL2309
- BDBM86263
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-1
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-c
- NSC-658707
- KBio2_000147
- HMS1989H09
- NCGC00025342-07
- CHEBI:34907
- DTXSID10972643
- NS00010358
- KBio2_005283
- SR-01000597527-1
- NSC 658707
- 3T9U9Z96L7
- BRD-K38251852-001-02-5
- F82145
- HMS3268F05
- CBiol_001842
- (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
- 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
- KBio2_002715
- Bio2_000147
- HMS1361H09
- HMS2232J18
- (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- AKOS024456907
- CS-0026740
- HB1056
- SCHEMBL361232
- 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bh)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-alpha,4b-beta,6a-alpha,12b-beta,12c-alpha,14a-beta)-
- cid_105008
- BDBM50854
- BRD-K38251852-001-06-6
- KBio3_000293
- HMS3402H09
- EDD20523-48C0-4594-B22A-1FE297F60611
- CHEMBL410063
- Bio1_000128
- 2H-Pyrano(2'',3'':5',6')benz(1',2':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-
- HY-N6778
- NCGC00025342-07_C27H33NO4_(2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxy-2-propanyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- NCGC00025342-05
- Q10860377
- 57186-25-1
- SMR000058863
- C27H33NO4
- 1233509-81-3
- Spectrum5_001975
- KC-155
- MFCD00083464
- (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- IDI1_033897
- KBioSS_000147
- (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a, 7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-h ydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2 '',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
- MLS000028812
- SR-01000597527
- Bio1_001106
- Bio1_000617
- Bio2_000627
- KBio3_000294
- Paxilline, powder, >=98% (HPLC)
- UNII-3T9U9Z96L7
- BSPBio_001427
- KBioGR_000147
- HMS1791H09
- (1s,2r,5s,7r,11s,14s)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
- BRN 5317894
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
- 2H-1-BENZOPYRANO[5',6':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE, 5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-, (2R,4BS,6AS,12BS,12CR,14AS)-
- 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-.alpha.,4b-.beta.,6a-.alpha.,12b-.beta.,12c-.alpha.,14a-.beta.)-
- FT-0630697
- 2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, [2R-(2.alpha.,4b.beta.,6a.alpha.,12b.beta.,12c.alpha.,14a.beta.)]-
- 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bh)-one #
- NCGC00168476-01
- CAS_57186-25-1
- 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.0^{2,11}.0^{5,10}.0^{16,24}.0^{17,22}]tetracosa-9,16(24),17,19,21-pentaen-8-one
- ACNHBCIZLNNLRS-UHFFFAOYSA-N
- 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
- hydroxy-(1-hydroxy-1-methyl-ethyl)-dimethyl-[?]one
- AKOS040737282
- Compound NP-024130
- BS-1489
-
- Inchi: 1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3
- InChI-sleutel: ACNHBCIZLNNLRS-UHFFFAOYSA-N
- LACHT: O([H])C12C3=C([H])C(C([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])OC3([H])C([H])([H])C([H])([H])C1(C([H])([H])[H])C1(C([H])([H])[H])C3=C(C4=C([H])C([H])=C([H])C([H])=C4N3[H])C([H])([H])C1([H])C([H])([H])C2([H])[H])=O
Berekende eigenschappen
- Exacte massa: 435.24100
- Monoisotopische massa: 435.24095853g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 1
- Complexiteit: 868
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82.6
- Oppervlakte lading: 0
- XLogP3: 3.5
Experimentele eigenschappen
- Kleur/vorm: Pale yellow powder
- Dichtheid: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Vlampunt: 2℃
- Oplosbaarheid: Insuluble (8.7E-4 g/L) (25 ºC),
- PSA: 82.55000
- LogboekP: 3.95670
- Oplosbaarheid: Not available
Paxilline Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 2811 6
- WGK Duitsland:3
- Code gevarencategorie: R23/24/25;R36/37/38;R41
- Veiligheidsinstructies: S26; S36/37/39; S45
- RTECS:DJ2830000
-
Identificatie van gevaarlijk materiaal:
- Verpakkingsgroep:III
- Gevaarklasse:6.1(b)
- Veiligheidstermijn:6.1(b)
- PackingGroup:III
- Risicozinnen:R23/24/25
Paxilline Douanegegevens
- HS-CODE:29419090
Paxilline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | P207600-25mg |
Paxilline |
57186-25-1 | 25mg |
$1663.00 | 2023-05-17 | ||
Fluorochem | M02243-5mg |
Paxilline, Penicillium paxilli |
57186-25-1 | >98% | 5mg |
£114.00 | 2022-02-28 | |
Apollo Scientific | BIP1004-10mg |
Paxilline from Penicillium paxilli |
57186-25-1 | 10mg |
£242.00 | 2025-02-19 | ||
BioAustralis | BIA-P1271-1 mg |
Paxilline |
57186-25-1 | >95%byHPLC | 1mg |
$96.00 | 2023-09-08 | |
Apollo Scientific | BIP1004-5mg |
Paxilline from Penicillium paxilli |
57186-25-1 | 5mg |
£135.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-3588A-25 mg |
Paxilline, |
57186-25-1 | ≥95% | 25mg |
¥3,076.00 | 2023-07-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6406-1mg |
Paxilline |
57186-25-1 | 98% | 1mg |
¥542.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6406-10mg |
Paxilline |
57186-25-1 | 98% | 10mg |
¥2448.00 | 2023-09-10 | |
LKT Labs | P0392-1 mg |
Paxilline |
57186-25-1 | ≥98% | 1mg |
$73.70 | 2023-07-10 | |
MedChemExpress | HY-N6778-50mg |
Paxilline |
57186-25-1 | 99.57% | 50mg |
¥19000 | 2023-08-31 |
Paxilline Gerelateerde literatuur
-
Yaqin Fan,Yi Wang,Peng Fu,Arthit Chairoungdua,Pawinee Piyachaturawat,Weiming Zhu Org. Chem. Front. 2018 5 2835
-
2. Structures of two stereoisomers of a new type of indoloditerpene related to the tremorgenic mycotoxin paxilline, from Emericell desertorum and Emericella striataKoohei Nozawa,Shun-ichi Udagawa,Shoichi Nakajima,Ken-ichi Kawai J. Chem. Soc. Chem. Commun. 1987 1157
-
Lena Barra,Ikuro Abe Nat. Prod. Rep. 2021 38 566
-
Taro Ozaki,Atsushi Minami,Hideaki Oikawa Nat. Prod. Rep. 2023 40 202
-
5. Isolation and structures of indoloditerpenes, possible biosynthetic intermediates to the tremorgenic mycotoxin, paxilline, from Emericella striataKoohei Nozawa,Shoichi Nakajima,Ken-ichi Kawai,Shun-ichi Udagawa J. Chem. Soc. Perkin Trans. 1 1988 2607
57186-25-1 (Paxilline) Gerelateerde producten
- 70553-75-2(Aflatrem)
- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 28394-56-1(2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione)
- 2287339-69-7([3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
- 309282-80-2(Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate)
- 34444-01-4(Cefamandole)
- 2229264-94-0(3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid)
- 2138275-15-5(ethyl 3-oxo-2-2-oxo-2-(oxolan-3-yl)ethylpentanoate)
- 1421531-36-3(2-(2,4-dichlorophenoxy)-N-2-hydroxy-2-methyl-3-(methylsulfanyl)propylacetamide)
- 1384592-24-8(2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:57186-25-1)Paxilline

Zuiverheid:99%
Hoeveelheid:25mg
Prijs ($):1795.0